molecular formula C24H21NO4 B2467714 4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid CAS No. 173690-44-3

4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid

Cat. No.: B2467714
CAS No.: 173690-44-3
M. Wt: 387.435
InChI Key: RCYMITTUGADOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid is a synthetic organic compound with the molecular formula C23H19NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis.

Mechanism of Action

Mode of Action

It is known that the compound is stable at room temperature and has a long shelf-life . It is also used as a coupling agent in peptide synthesis , suggesting it may interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

Given its use in peptide synthesis , it may be involved in protein-related pathways.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be resistant to certain environmental changes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid typically involves the following steps:

    Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).

    Coupling Reaction: The protected amine is then coupled with 4-formylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid has several scientific research applications:

    Peptide Synthesis: The Fmoc group is widely used as a protecting group in solid-phase peptide synthesis (SPPS) to protect the amino group during the coupling reactions.

    Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.

    Material Science: The compound is used in the development of novel materials with specific properties for applications in electronics and photonics.

Comparison with Similar Compounds

Similar Compounds

    4-({(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid: Similar structure but with a butanoic acid moiety instead of benzoic acid.

    Fmoc-N-methyl-γ-aminobutyric acid: Another Fmoc-protected amino acid with a different side chain.

Uniqueness

4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a benzoic acid moiety. This combination provides distinct reactivity and properties, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

4-[[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-25(14-16-10-12-17(13-11-16)23(26)27)24(28)29-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYMITTUGADOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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